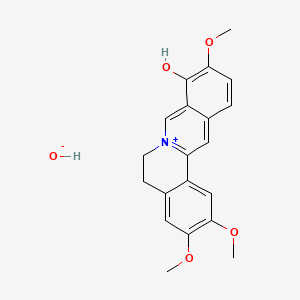
Palmaturbine (hydroxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Palmaturbine (hydroxide) is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Palmaturbine (hydroxide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palmaturbine (hydroxide) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Palmaturbine (hydroxide) is a compound derived from Thunbergia sinensis, known for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activities
Palmaturbine exhibits a wide range of biological activities, including:
- Anti-infection : Effective against various pathogens including bacteria and viruses.
- Apoptosis Induction : Influences programmed cell death pathways.
- Autophagy Modulation : Affects cellular degradation processes.
- Cell Cycle Regulation : Impacts DNA damage response and cell cycle progression.
- Neuronal Signaling : Engages with neurotransmitter receptors.
The biological activity of palmaturbine can be categorized based on its interaction with various cellular pathways:
Case Studies
Numerous studies have highlighted the efficacy of palmaturbine in various applications:
-
Antiviral Properties :
- A study demonstrated that palmaturbine effectively inhibited the replication of the Dengue virus in vitro. The compound was shown to interfere with viral entry and replication mechanisms.
-
Cancer Research :
- In a recent investigation, palmaturbine was found to induce apoptosis in cancer cell lines through the activation of the JAK/STAT signaling pathway. This suggests potential as an anticancer agent.
-
Neuroprotection :
- Research indicated that palmaturbine has neuroprotective effects by modulating calcium channels and reducing oxidative stress in neuronal cells.
Anti-infection Activity
Palmaturbine has been tested against a variety of pathogens. Its broad-spectrum activity includes efficacy against:
- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
- Viral Infections : Significant antiviral activity noted against HIV, HCV, and Influenza viruses .
Apoptosis Induction
The compound's ability to induce apoptosis is mediated through several pathways:
- Caspase Activation : Palmaturbine activates caspases, leading to cell death in cancerous cells.
- AMPK Pathway : It enhances AMPK activity, which is crucial for energy homeostasis and apoptosis .
Autophagy Modulation
Palmaturbine influences autophagic processes by:
Properties
IUPAC Name |
2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol;hydroxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.H2O/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22;/h4-5,8-11H,6-7H2,1-3H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARPQWXCZBPCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O.[OH-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














